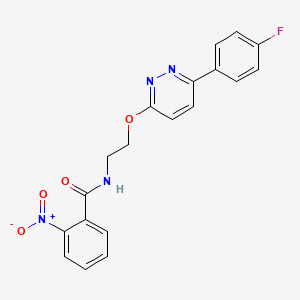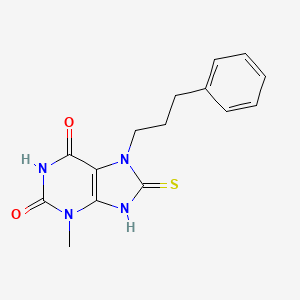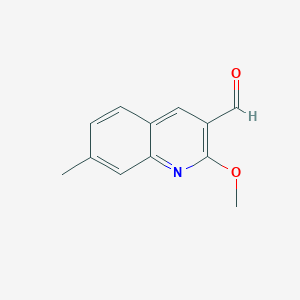
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound Known for its intricate structure, this compound features a pyrazole ring fused with morpholine and a thiophene moiety, making it intriguing for research in various chemical and biological fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: : Start with appropriate precursors such as hydrazine and a 1,3-dicarbonyl compound. This reaction is often performed in acidic conditions to facilitate ring closure.
Attachment of the morpholine group: : Through nucleophilic substitution or amidation reactions, the morpholine group is introduced. This step requires specific catalysts and reaction conditions.
Introduction of the thiophene moiety: : The thiophene group is added via a coupling reaction, often using palladium catalysts.
Industrial Production Methods
Scaling up the production involves optimizing the reaction conditions to ensure high yield and purity. Industrial methods often utilize:
Batch reactors: : For controlled, stepwise reactions.
Continuous flow reactors: : For enhanced efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions including:
Oxidation: : Can be oxidized under strong oxidative conditions, potentially altering the thiophene or pyrazole rings.
Reduction: : The compound may be reduced, especially targeting the carbonyl group within the morpholine moiety.
Substitution: : Functional groups can be substituted, particularly on the pyrazole ring or thiophene moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromic acid.
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS).
Major Products
Products vary based on the reactions, but typically include oxidized or reduced forms of the initial compound, as well as derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a precursor or intermediate in synthetic organic chemistry for creating complex molecules.
Biology
Its unique structure offers potential as a pharmacophore in drug discovery, especially for targeting enzymes or receptors.
Medicine
Explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry
Used in the development of advanced materials or as a part of catalytic systems.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. For instance, the pyrazole ring can mimic biological substrates, allowing the compound to inhibit specific enzymes or receptors. The exact mechanism involves:
Binding to active sites: : The compound fits into enzyme or receptor active sites, blocking normal function.
Modulating signaling pathways: : By interacting with proteins involved in signaling cascades, it can alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-acetamide
2-(5-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
The presence of the thiophene moiety and the specific arrangement of functional groups in 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide confer unique chemical properties and reactivity profiles that differentiate it from similar compounds
Eigenschaften
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-9-14(16(22)19-4-6-23-7-5-19)18-20(12)11-15(21)17-10-13-3-2-8-24-13/h2-3,8-9H,4-7,10-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGSRZTVMRFDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CS2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2925988.png)








![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)

![1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2926008.png)

